molecular formula C12H16F3N5 B14203186 N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine CAS No. 830330-40-0

N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine

Cat. No.: B14203186
CAS No.: 830330-40-0
M. Wt: 287.28 g/mol
InChI Key: UYESTINTQLFDLF-UHFFFAOYSA-N
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Description

N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: is a chemical compound with a complex structure that includes a purine base substituted with dipropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with a purine derivative, which is then subjected to a series of reactions to introduce the dipropyl and trifluoromethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

Chemistry: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the interactions of purine derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the dipropyl groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: can be compared with other purine derivatives, such as:

Uniqueness: The unique combination of dipropyl and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

CAS No.

830330-40-0

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine

InChI

InChI=1S/C12H16F3N5/c1-3-5-20(6-4-2)10-8-9(17-7-16-8)18-11(19-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,17,18,19)

InChI Key

UYESTINTQLFDLF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=C1NC=N2)C(F)(F)F

Origin of Product

United States

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